Chloroatranorin

Description

Properties

IUPAC Name |

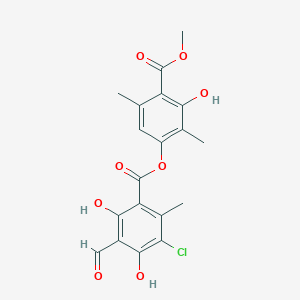

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO8/c1-7-5-11(8(2)15(22)12(7)18(25)27-4)28-19(26)13-9(3)14(20)17(24)10(6-21)16(13)23/h5-6,22-24H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZLZZCDSLOCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)O)C)OC(=O)C2=C(C(=C(C(=C2O)C=O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197318 | |

| Record name | Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-16-3 | |

| Record name | Chloratranorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROATRANORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/433PEB1G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Vegetable Oil-Based Preparations

In Papua New Guinea, a traditional method involves boiling 100 grams of Parmotrema saccatilobum lichen in 600 mL of vegetable oil for 2–3 hours. The cooled mixture is decanted to yield a topical analgesic solution. While this method retains bioactive components, lipid interference complicates further purification. Ultraviolet (UV) spectroscopy of the oil extract revealed absorbance maxima overlapping with chloroatranorin and atranorin, suggesting partial extraction of these compounds. However, direct isolation from oil preparations remains challenging due to co-extracted triglycerides and fatty acids.

Modern Solvent Extraction Techniques

Hexane Extraction

Hexane has emerged as the preferred solvent for initial extraction due to its ability to solubilize non-polar lichen metabolites. In a standardized protocol, 5 grams of Parmotrema saccatilobum is extracted with 200 mL of hexane over 48 hours, yielding 31.9 mg of crude extract. This method selectively captures this compound and atranorin, which constitute ~95% of the hexane-soluble fraction. Comparative studies on Parmotrema hypoleucinum demonstrated similar efficacy, with hexane extracts containing this compound, atranorin, and related fatty acids.

Table 1: Solvent Efficiency for this compound Extraction

| Solvent | Lichen Species | Yield (mg/g) | This compound Content (%) |

|---|---|---|---|

| Hexane | P. saccatilobum | 6.38 | 48.7 |

| Hexane | P. hypoleucinum | 5.91 | 42.3 |

| Chloroform | P. hypoleucinum | 4.12 | 18.9 |

| Ethanol | P. hypoleucinum | 2.45 | <5 |

Sequential Solvent Extraction

For lichens with complex metabolite profiles, sequential extraction using hexane followed by chloroform or ethanol improves selectivity. In Parmotrema hypoleucinum, hexane preferentially extracts this compound, while subsequent chloroform and ethanol steps recover polar derivatives. This approach minimizes cross-contamination but requires additional processing steps.

Chromatographic Purification Strategies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a phenyl hexyl column (10 × 250 mm) effectively separates this compound from atranorin. A gradient elution from 50% acetonitrile/water to 100% acetonitrile over 15 minutes resolves this compound at 12.8 minutes and atranorin at 11.8 minutes. The method achieves >95% purity, with recovery rates of 3.8 mg this compound per 8 mg crude extract.

Table 2: HPLC Parameters for this compound Isolation

| Column | Mobile Phase | Flow Rate | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| Phenyl Hexyl | CH₃CN/H₂O gradient | 2 mL/min | 12.8 | 97.2 |

| C18 | MeOH/H₂O (75:25) | 1.5 mL/min | 14.2 | 89.5 |

Thin-Layer Chromatography (TLC)

Ramault et al. optimized a TLC system using silica gel plates and toluene:dioxane:acetic acid (90:25:4 v/v) as the mobile phase. this compound (Rf = 0.62) separates distinctly from atranorin (Rf = 0.58), enabling rapid qualitative analysis. While less scalable than HPLC, TLC remains valuable for preliminary screening.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

This compound exhibits characteristic NMR signals:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₉H₁₇ClO₈, with [M+Na]⁺ at m/z 431.0507 (calc. 431.0510).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: Chloroatranorin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chloroatranol, a degradation product.

Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Chloroatranol

Reduction: Dechlorinated derivatives

Substitution: Various substituted phenolic compounds

Scientific Research Applications

Antimicrobial Activity

Chloroatranorin exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research indicates that this compound, along with other lichen metabolites, demonstrates activity against various pathogenic microorganisms. For instance, studies have shown that extracts containing this compound effectively inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections caused by these pathogens .

Antioxidant Properties

The antioxidant activity of this compound has been documented in several studies. It is known to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. In vitro studies have demonstrated that this compound can protect cells from oxidative damage by enhancing cellular antioxidant defenses . This property positions it as a potential therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases.

Neuroprotective Effects

This compound is closely related to atranorin, which has been studied for its neuroprotective effects. Research indicates that both compounds may help mitigate neurodegeneration associated with diseases like Alzheimer's. The mechanisms proposed include anti-inflammatory actions and the modulation of amyloid precursor protein processing, which are crucial in preventing neuronal damage . This suggests that this compound could be explored further for its potential in treating neurodegenerative disorders.

Cancer Treatment

There is growing interest in the application of this compound in oncology. It has been suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have indicated that this compound can affect cell cycle progression and promote cell death in various cancer cell lines . These findings warrant further investigation into its role as a complementary treatment in cancer therapy.

Dermatological Applications

Due to its natural origin and low toxicity, this compound is being evaluated for dermatological applications. Its antimicrobial and anti-inflammatory properties make it suitable for formulating topical treatments for skin infections and inflammatory conditions . The compound's ability to enhance skin healing processes also presents an opportunity for developing wound care products.

Case Studies and Research Findings

Mechanism of Action

Chloroatranorin exerts its effects through multiple mechanisms:

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

Cytotoxic Activity: It induces apoptosis in cancer cells by activating specific molecular pathways, such as the caspase cascade.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Atranorin

- Structural Difference: Chloroatranorin differs from atranorin by the substitution of a chlorine atom (Cl) at the 5-position of ring A, replacing a hydrogen atom (Fig. 1) .

- Chromatographic Behavior: TLC (solvent system E: cyclohexane/ethyl acetate 75:25): Rf = 0.30 for this compound vs. 0.57 for atranorin . HPLC retention times: this compound (11.06 min) elutes slightly later than atranorin (10.72 min) due to increased polarity from the chlorine atom .

Olivetoric Acid and Physodic Acid

- Olivetoric Acid : A flexible depside with freely rotating aromatic rings, enabling better interaction with fungal targets. Exhibits antifungal activity (MIC = 300 μg/40 μL) against Alternaria alternata and Fusarium species .

- Physodic Acid : A rigid depsidone with a planar structure due to a covalent bond between rings A and B. Lacks antifungal activity despite structural similarity to olivetoric acid .

Usnic Acid

- A dibenzofuran derivative with superior antimicrobial activity (MIC = 0.78–125 μg/mL) compared to this compound and atranorin .

Antimicrobial Activity

Table 1: MIC Values of this compound and Analogs

- Key Findings: this compound’s antifungal activity is attributed to the chlorine atom, which enhances molecular interactions with fungal targets .

Antioxidant and Anti-Inflammatory Activity

Biological Activity

Chloroatranorin is a secondary metabolite primarily found in certain lichen species, particularly those from the genus Pseudevernia. This compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article synthesizes current research findings on this compound's biological activity, supported by case studies and data tables.

Chemical Structure and Properties

This compound is classified as a para-depside , structurally related to atranorin. Its chemical formula is C₁₈H₁₄ClO₇, and it exhibits a distinctive chlorinated phenolic structure. This structure is responsible for its bioactivity, particularly its interaction with biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, it has been shown to scavenge free radicals effectively.

Table 1: Antioxidant Activity of this compound

These values indicate that this compound has potent antioxidant activity, comparable to other known antioxidants.

Antimicrobial Activity

This compound has been studied for its antimicrobial effects against various bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it possesses significant antimicrobial properties.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 156 | |

| Escherichia coli | >833 | |

| Candida albicans | 313 | |

| Bacillus subtilis | 156 |

In a comparative study, this compound demonstrated similar antimicrobial activity to other lichen compounds such as olivetoric acid and physodic acid, although it was less effective against certain filamentous fungi .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated, particularly in cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of various cancer cell types.

Table 3: Cytotoxic Effects on Cancer Cell Lines

These results indicate that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

A notable case study involved the evaluation of this compound's effects on patients with eczema sensitized to related compounds. The study found that while some patients reacted to chloroatranol, the sensitization to this compound was less pronounced, suggesting a different immunological profile for this compound .

Furthermore, the ecological role of this compound in lichens has been documented, highlighting its contribution to the survival of these symbiotic organisms in harsh environments. The presence of this compound in lichen extracts has been linked to their traditional use in folk medicine due to their antimicrobial and anti-inflammatory properties .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying chloroatranorin in lichen extracts?

this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy, specifically , , gHSQC, and gHMBC experiments to confirm its structural features, such as the chlorine substitution at the 5-position of ring A . High-performance liquid chromatography (HPLC) with UV detection is effective for quantification, using retention times (e.g., 11.06 min for this compound vs. 10.72 min for atranorin) and diode array spectrophotometry for batch standardization . Thin-layer chromatography (TLC) with solvent systems like cyclohexane:ethyl acetate (75:25 v/v) can separate this compound (Rf = 0.30) from structurally similar compounds like atranorin (Rf = 0.57) .

Q. Which lichen genera are primary sources of this compound, and how does its distribution vary across species?

this compound is predominantly found in Usnea, Parmotrema, Pseudevernia, and Lathariella species. Its presence can vary between chemical races of the same lichen (e.g., Pseudevernia furfuracea var. furfuracea vs. var. ceratea), with isolation yields dependent on extraction solvents (e.g., acetone or hexane) and geographical/environmental factors . Comparative TLC and HPLC analyses of these variants are critical for mapping distribution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity of this compound across studies?

Discrepancies in minimum inhibitory concentration (MIC) values (e.g., 300 μg/disk for filamentous fungi vs. inactivity against Aspergillus niger) may arise from differences in fungal strains, solvent systems, or compound purity . To address this, standardize assays using the Clinical and Laboratory Standards Institute (CLSI) guidelines, include positive controls (e.g., acetylsalicylic acid), and perform dose-response curves with purified this compound (>95% purity confirmed via HPLC). Structural analogs like atranorin (lacking chlorine) should be tested in parallel to isolate the chlorine atom’s role .

Q. What experimental designs are optimal for elucidating this compound’s partial inhibition of cyclooxygenase (COX) enzymes?

this compound’s partial COX-1/COX-2 inhibition (e.g., 40% at 17 μg/mL) requires enzyme kinetics studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and IC values. Use recombinant COX isoforms in cell-free assays to avoid interference from cellular metabolites. Pair these with molecular docking simulations to assess chlorine-mediated interactions with COX active sites . Validate findings using siRNA-mediated COX knockdown in monocytic leukemia cells (U937/HL-60) to correlate enzyme inhibition with anti-proliferative effects .

Q. How does the chlorine atom in this compound enhance bioactivity compared to its non-chlorinated analog, atranorin?

The chlorine atom at ring A’s 5-position increases electrophilicity and steric bulk, improving binding to microbial targets (e.g., fungal cell walls) and antioxidant radical scavenging. Comparative studies show this compound’s MIC values are 10–50× lower than atranorin against Fusarium spp. and Alternaria spp. . Quantum mechanical calculations (e.g., density functional theory) can model chlorine’s impact on redox potential and molecular rigidity, while X-ray crystallography of this compound-protein complexes (e.g., COX-2) provides structural insights .

Q. What methodologies are effective for optimizing this compound extraction while minimizing degradation?

Use sequential solvent extraction (e.g., hexane followed by acetone) to isolate this compound without degrading heat-sensitive analogs. Monitor degradation via LC-MS by tracking peaks at m/z 431.0507 ([M+Na]+) and characteristic UV absorbance (λ~245 nm). Cold extraction (<4°C) and antioxidant additives (e.g., ascorbic acid) in extraction buffers reduce oxidative degradation . For scale-up, countercurrent chromatography (CCC) with biphasic solvent systems improves yield and purity .

Q. How can this compound’s neuroprotective potential be evaluated in blood-brain barrier (BBB) models?

Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure this compound’s permeability via apparent permeability coefficients (P). Pair this with HPLC-MS quantification in apical/basolateral compartments. Assess neuroprotection in glioblastoma (U87) or neuroblastoma (SH-SY5Y) cells using MTT assays post-BBB transit. Compare results with physodic acid (21.09% in Hypogymnia physodes extracts) to identify structure-activity relationships .

Q. Methodological Notes

- Data Validation : Always cross-reference MIC values with broth microdilution assays and include at least two independent replicates.

- Structural Confirmation : Combine NMR (for stereochemistry) with high-resolution MS (e.g., Q-TOF) to verify molecular formulae.

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for dose-response comparisons and report effect sizes for biological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.